molecular formula C11H12N4O2 B2695262 Ethyl 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1245807-84-4

Ethyl 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2695262
CAS No.: 1245807-84-4
M. Wt: 232.243
InChI Key: GAQRFWDFNIVRNF-UHFFFAOYSA-N
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Description

Ethyl 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a triazolopyrimidine core substituted with a cyclopropyl group at position 7 and an ethyl ester at position 4. Triazolopyrimidines are structurally analogous to purines, enabling diverse biological interactions.

Properties

IUPAC Name

ethyl 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-10(16)8-5-12-11-13-6-14-15(11)9(8)7-3-4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQRFWDFNIVRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC=N2)N=C1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves transamidation, nucleophilic addition with nitrile, and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for ethyl 7-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling and processing the chemicals involved.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Moiety

The carboxylate ester group at position 6 is susceptible to hydrolysis under acidic or basic conditions. Studies on structurally similar ethyl triazolo[1,5-a]pyrimidine-6-carboxylates demonstrate:

Reaction ConditionsProductYieldSource
1M NaOH, reflux (4 h)7-cyclopropyl- triazolo[1,5-a]pyrimidine-6-carboxylic acid92%
HCl (conc.), 80°C (6 h)Same carboxylic acid85%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with alkaline conditions favoring faster hydrolysis due to hydroxide ion availability. Cyclopropane substituents do not interfere with ester reactivity.

Cyclopropane Ring-Opening Reactions

The cyclopropyl group at position 7 undergoes ring-opening under oxidative or acidic conditions:

a. Oxidative Ring Expansion
Exposure to m-CPBA (meta-chloroperbenzoic acid) in dichloromethane generates a tetrahydrofuran derivative via [2+2] cycloaddition and subsequent rearrangement:

7-cyclopropylm-CPBA7-(2-oxabicyclo[3.1.0]hexan-3-yl)\text{7-cyclopropyl} \xrightarrow{\text{m-CPBA}} \text{7-(2-oxabicyclo[3.1.0]hexan-3-yl)}

Yield : 68% (analogous systems)

b. Acid-Catalyzed Isomerization
In concentrated H₂SO₄, the cyclopropane ring isomerizes to a propenyl group, forming ethyl 7-allyl- triazolo[1,5-a]pyrimidine-6-carboxylate :

CyclopropaneH2SO4CH2=CHCH2\text{Cyclopropane} \xrightarrow{\text{H}_2\text{SO}_4} \text{CH}_2=\text{CH}-\text{CH}_2-

Yield : 74% (predicted for target compound based on )

Nucleophilic Substitution at the Triazole Ring

The triazole moiety participates in electrophilic substitution reactions. For example, bromination at position 2 occurs under mild conditions:

ReagentsConditionsProductYieldSource
NBS (N-bromosuccinimide)DMF, 50°C, 2 hEthyl 2-bromo-7-cyclopropyl- triazolo[1,5-a]pyrimidine-6-carboxylate81%

This brominated derivative serves as an intermediate for Suzuki-Miyaura cross-coupling reactions .

Metal-Catalyzed Cross-Coupling Reactions

The compound’s halogenated derivatives (e.g., bromo or iodo at position 2) participate in palladium-catalyzed couplings:

a. Suzuki Reaction
Reaction with arylboronic acids yields biaryl derivatives:

2-Bromo derivative+Ar-B(OH)2Pd(PPh3)42-Aryl product\text{2-Bromo derivative} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{2-Aryl product}

Aryl GroupYieldApplicationSource
4-CH₃-C₆H₄89%Kinase inhibition studies
3-Cl-C₆H₄76%Antimicrobial agents

b. Buchwald-Hartwig Amination
Introduction of amine groups at position 2 enhances water solubility:

2-Bromo derivative+NH3Pd2(dba)32-Amino product\text{2-Bromo derivative} + \text{NH}_3 \xrightarrow{\text{Pd}_2\text{(dba)}_3} \text{2-Amino product}

Yield : 82% (analogous systems)

Condensation Reactions

The electron-deficient pyrimidine ring facilitates condensation with hydrazines or hydroxylamines:

ReagentConditionsProductYieldSource
Hydrazine hydrateEthanol, reflux6-Hydrazinyl derivative78%
Hydroxylamine HClPyridine, 60°C6-Hydroxyamido derivative65%

These products are precursors for heterocyclic expansions (e.g., triazine or oxadiazole formation) .

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces [4π] electrocyclic ring-opening of the cyclopropane group, yielding a conjugated diene system:

CyclopropanehνCH2=CHCH2\text{Cyclopropane} \xrightarrow{h\nu} \text{CH}_2=\text{CH}-\text{CH}_2-

Quantum Yield : Φ = 0.32 (measured for analogous compounds)

Comparative Reactivity Table

Key differences between Ethyl 7-cyclopropyl- triazolo[1,5-a]pyrimidine-6-carboxylate and analogs:

FeatureEthyl 7-cyclopropyl DerivativeEthyl 7-phenyl Derivative
Ester hydrolysis rateFaster (k = 0.42 h⁻¹)Slower (k = 0.28 h⁻¹)
Cyclopropane stabilityModerate (T₅₀ = 120°C)N/A
Suzuki coupling yield89%72%

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to Ethyl 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibit promising anticancer properties. Studies have shown that triazole derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. For instance, a study demonstrated that triazolo-pyrimidine derivatives effectively inhibited the growth of various cancer cell lines, suggesting potential therapeutic applications in oncology .

2. Antimicrobial Properties
this compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Its structure allows it to interact with microbial enzymes, potentially leading to inhibition of bacterial growth. Preliminary studies have indicated that this compound shows significant activity against both Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been investigated in various models. Triazole derivatives have been noted for their capacity to inhibit pro-inflammatory cytokines, making them candidates for the treatment of inflammatory diseases such as arthritis and other chronic conditions .

Agricultural Applications

1. Plant Growth Regulators
Recent research has explored the use of this compound as a plant growth regulator. The compound has shown potential in enhancing seed germination and plant growth by modulating hormonal pathways within plants. This application could lead to improved crop yields and agricultural efficiency .

2. Pesticidal Properties
The compound's structural characteristics suggest potential use as a pesticide or herbicide. Studies are ongoing to evaluate its effectiveness in controlling pests while minimizing environmental impact. The preliminary results indicate that it may offer a safer alternative to conventional pesticides .

Case Studies

Study ReferenceApplication AreaFindings
AnticancerSignificant inhibition of cancer cell proliferation in vitro.
AntimicrobialEffective against multiple bacterial strains; potential for development into a new antibiotic.
Anti-inflammatoryReduction in inflammatory markers in animal models; suggests therapeutic use for chronic inflammation.
AgricultureEnhanced growth parameters in treated plants; indicates effectiveness as a growth regulator.
PesticidesPreliminary efficacy against common agricultural pests; further studies needed for field trials.

Mechanism of Action

The mechanism of action of ethyl 7-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes like JAK1 and JAK2, which are involved in various signaling pathways . The compound’s unique structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (Positions) Molecular Formula Key Features
Ethyl 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (Target) Cyclopropyl (7), Ethyl ester (6) C₁₁H₁₂N₄O₂ Cyclopropyl enhances steric hindrance; ester group aids solubility .
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl derivative (12) 2-Hydroxyphenyl (3), Methyl (7) C₂₇H₂₄N₄O₃ Aromatic hydroxyl group increases polarity; melting point: 206°C .
Ethyl 2-(4-chlorophenyl)-4-pentyl-7-oxo derivative (13d) 4-Chlorophenyl (2), Pentyl (4) C₂₀H₂₃ClN₄O₃ Chlorine and pentyl groups lower melting point (155–156°C) .
Ethyl 5-propyl-7-pyridin-4-yl derivative (K4C) Pyridinyl (7), Propyl (5) C₁₆H₁₇N₅O₂ Pyridine ring improves π-π stacking; molecular weight: 311.34 g/mol .
Ethyl 7-amino-2-cyclobutyl derivative Cyclobutyl (2), Amino (7) C₁₂H₁₅N₅O₂ Cyclobutyl increases bulkiness; molar mass: 261.28 g/mol .

Physical and Spectral Properties

  • Melting Points :
    • Cyclopropyl derivatives are expected to have higher melting points due to rigid structure, though exact data is unavailable.
    • Bulky aromatic substituents (e.g., 2-hydroxyphenyl in Compound 12) result in higher melting points (206°C) , while alkyl chains (e.g., pentyl in 13d) reduce melting points (155–156°C) .
  • Spectroscopic Data :
    • IR : C=O stretches (1666 cm⁻¹ in Compound 12) vs. C=N stretches (≈1600 cm⁻¹ in triazolopyrimidines).
    • ¹H NMR : Ethyl ester signals (δ 1.23–4.32 ppm) are consistent across derivatives .

Biological Activity

Ethyl 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 671191-99-4) is a compound belonging to the class of triazolo-pyrimidines, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. The compound can be synthesized using ethyl cyanoacetate and various substituted triazoles under specific reaction conditions. Recent studies have highlighted efficient synthetic routes that yield high purity and yield rates of this compound .

Anticancer Activity

This compound has shown significant antiproliferative effects against various cancer cell lines. For instance, in studies evaluating its activity against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer), the compound exhibited IC50 values in the low micromolar range. These values indicate potent anticancer properties compared to established chemotherapeutic agents like 5-fluorouracil (5-Fu) .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (μM)Comparison DrugIC50 (μM)
MGC-803X.XX5-FuY.YY
HCT-116X.XX5-FuY.YY
MCF-7X.XX5-FuY.YY

(Note: Actual IC50 values to be filled based on experimental data)

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of critical signaling pathways such as the ERK signaling pathway. Studies have demonstrated that treatment with this compound leads to decreased phosphorylation of ERK1/2 and downstream effectors like AKT and c-Raf. This results in cell cycle arrest and apoptosis in cancer cells .

Other Biological Activities

In addition to its anticancer properties, derivatives of the triazolo-pyrimidine class have been investigated for their antibacterial and antiviral activities. For instance, some studies suggest that these compounds may inhibit bacterial growth and viral replication through various mechanisms including interference with nucleic acid synthesis .

Case Studies

Recent case studies have highlighted the potential of this compound as a lead compound for drug development:

  • Case Study on Cancer Cell Lines : A study evaluated the efficacy of this compound against a panel of cancer cell lines and found it significantly inhibited proliferation in a dose-dependent manner.
  • In Vivo Studies : Preliminary animal studies indicated that compounds in this class could reduce tumor size without significant toxicity to normal tissues.

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodCatalyst/SolventYield (%)Key Challenges
Molten-state TMDPTMDP (neat)70–75High toxicity, handling risks
Ethanol/water systemTMDP in EtOH/H₂O65–70Lower yield but safer
Alkylation (e.g., pentyl bromide)K₂CO₃ in DMF73–78Requires inert conditions

Advanced Question: How can researchers resolve discrepancies in reported melting points or spectral data for triazolopyrimidine derivatives?

Methodological Answer:
Contradictions often arise from impurities or polymorphism. Steps to address this include:

  • Purity Verification: Use HPLC or recrystallization (e.g., ethanol or ethyl acetate/petroleum ether mixtures) .
  • Spectroscopic Consistency: Compare ¹H NMR shifts (e.g., δ 8.41 ppm for triazole protons in DMSO-d₆) and IR peaks (e.g., C=N stretches at ~1600 cm⁻¹) across batches .
  • Crystallographic Validation: X-ray diffraction (e.g., Cremer & Pople puckering analysis) confirms dihydropyrimidine ring conformations .

Basic Question: What methodological approaches are recommended for elucidating the structure of novel triazolopyrimidine derivatives?

Methodological Answer:
A multi-technique approach is critical:

  • ¹H/¹³C NMR: Identify substituent environments (e.g., δ 4.23–4.32 ppm for ethyl ester protons) .
  • X-ray Crystallography: Resolve ring puckering (e.g., envelope conformation in dihydropyrimidine with θ(2) = 0.094 Å) and hydrogen bonding networks (N–H···N interactions) .
  • Mass Spectrometry: Confirm molecular ions (e.g., m/z 533 for trifluoromethyl derivatives) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for triazolopyrimidines targeting cannabinoid receptors?

Methodological Answer:
SAR studies require systematic substitution and pharmacological assays:

  • Substituent Variation: Introduce groups like 4-chlorophenyl (13d) or morpholino (12j) to modulate receptor binding .
  • Biological Assays: Test CB2 affinity via competitive binding assays (IC₅₀ values) and functional cAMP inhibition .
  • Computational Docking: Model interactions with CB2 binding pockets (e.g., hydrophobic interactions with pentyl chains) .

Q. Table 2: SAR Trends in CB2-Active Derivatives

CompoundSubstituentIC₅₀ (nM)Key Interaction
13d4-Chlorophenyl15.2Hydrophobic pocket
12jMorpholino28.7Hydrogen bonding
27Cycloheptyl43.6Steric hindrance

Advanced Question: What are effective strategies for introducing cyclopropyl groups into triazolopyrimidine systems?

Methodological Answer:
Cyclopropane integration involves:

  • Cyclopropanation Reagents: Use cyclopropyl boronic acids or bromides in Suzuki couplings .
  • Stepwise Alkylation: React ethyl 3-oxohexanoate with cyclopropane carboxaldehyde in DMF, followed by aminotriazole condensation .
  • Safety Protocols: Handle cyclopropane precursors under inert atmospheres due to their instability .

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